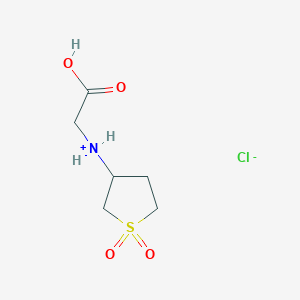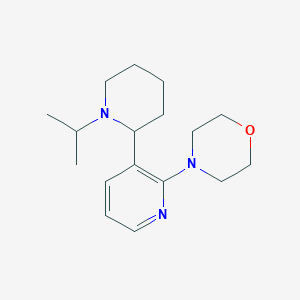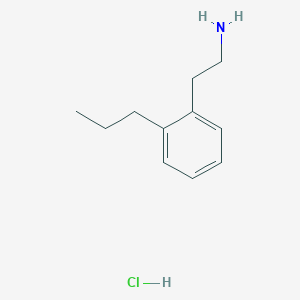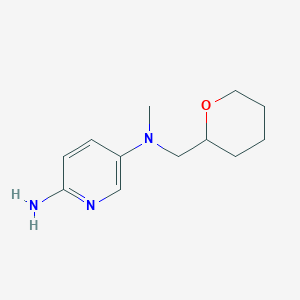
Carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is a chemical compound with a unique structure that includes a thiolane ring, a carboxymethyl group, and an aminium chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride typically involves the reaction of a thiolane derivative with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve temperatures ranging from 50°C to 80°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. The carboxymethyl group can interact with amino acid residues, while the thiolane ring can form covalent bonds with thiol groups in proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with similar carboxymethyl groups.
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups.
Carboxymethyl dextran: A dextran derivative with carboxymethyl groups.
Uniqueness
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is unique due to its thiolane ring structure, which is not present in the similar compounds listed above. This unique structure imparts different chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H12ClNO4S |
|---|---|
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H |
InChI-Schlüssel |
BQOGPKYVTQMVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1[NH2+]CC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)


![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)

![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)
